Usp7-IN-3 -

Usp7-IN-3

Catalog Number: EVT-8235829
CAS Number:
Molecular Formula: C29H31F3N6O3
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubiquitin-specific protease 7, also known as Ubiquitin carboxyl-terminal hydrolase 7 or herpesvirus-associated ubiquitin-specific protease, is a critical enzyme encoded by the USP7 gene in humans. This enzyme is classified as a deubiquitinating enzyme (DUB), which plays a vital role in cellular processes by removing ubiquitin from substrate proteins, thereby influencing their stability and function. Ubiquitin-specific protease 7 is particularly significant in cancer biology due to its involvement in regulating key proteins such as the tumor suppressor p53 and various viral proteins, making it a target for therapeutic interventions in oncology and virology .

Synthesis Analysis

The synthesis of Ubiquitin-specific protease 7 inhibitors, such as Usp7-IN-3, typically involves organic synthesis techniques that focus on creating compounds capable of selectively binding to the active site of the enzyme. The synthesis process may include:

  • Starting Materials: The synthesis often begins with commercially available precursors that can be modified through various chemical reactions.
  • Reagents and Catalysts: Specific reagents are utilized to facilitate reactions such as alkylation, acylation, or coupling reactions.
  • Purification Techniques: Post-synthesis, compounds are purified using chromatography methods to isolate the desired product from by-products and unreacted materials.

Technical details would involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity of the final compound.

Molecular Structure Analysis

Ubiquitin-specific protease 7 has a complex molecular structure characterized by several domains:

Structural Data

  • Molecular Weight: Approximately 125 kDa.
  • PDB Entries: Structural data can be found in various Protein Data Bank entries which detail the conformation of the catalytic domain when bound to substrates or inhibitors.
Chemical Reactions Analysis

Ubiquitin-specific protease 7 catalyzes several key reactions:

  • Deubiquitination: The primary reaction involves cleaving ubiquitin moieties from substrate proteins. This process is crucial for regulating protein degradation pathways.
  • Substrate Specificity: USP7 targets multiple substrates including p53, MDM2, and viral proteins like ICP0 from herpes simplex virus .

Technical details of these reactions include the use of specific substrates tagged with ubiquitin to study the kinetics of deubiquitination under varying conditions.

Mechanism of Action

The mechanism of action for Ubiquitin-specific protease 7 involves:

  1. Substrate Binding: The enzyme binds to its substrate through specific interactions facilitated by its structural domains.
  2. Catalytic Activity: Upon binding, the catalytic cysteine residue (C223) interacts with the ubiquitin moiety leading to hydrolysis of the isopeptide bond between ubiquitin and the substrate.
  3. Release of Substrate: Following deubiquitination, the substrate is released in a stabilized form that can resume normal cellular functions .

Data on Mechanism

Research indicates that USP7's activity is regulated by post-translational modifications and interactions with other proteins that influence its affinity for substrates like p53 and MDM2 .

Physical and Chemical Properties Analysis

Ubiquitin-specific protease 7 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous buffers used for biochemical assays.
  • Stability: Stability can be affected by temperature and pH; optimal conditions are necessary for maintaining activity during experiments.
  • Enzymatic Activity: Assessed using fluorogenic substrates where activity can be quantified based on fluorescence intensity changes upon deubiquitination.

Relevant analyses often involve kinetic studies to determine parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) .

Applications

Ubiquitin-specific protease 7 has significant applications in various scientific fields:

  • Cancer Research: As a therapeutic target due to its role in stabilizing oncogenic proteins like p53 and MDM2. Inhibitors of USP7 are being investigated for their potential to induce apoptosis in cancer cells .
  • Virology: Targeting USP7 can disrupt viral replication processes, particularly in herpes viruses where it interacts with viral proteins .
  • Epigenetics: Its role in modifying histones makes it relevant for studies on gene regulation and epigenetic modifications associated with various diseases .
Introduction to Ubiquitin-Specific Protease 7 (USP7) and Its Therapeutic Targeting

USP7 in Cellular Homeostasis and Disease Pathogenesis

USP7 maintains cellular homeostasis through its spatiotemporal regulation of diverse protein substrates involved in critical physiological pathways. Structurally, USP7 comprises several functional domains: an N-terminal poly-glutamine region, a tumor necrosis factor receptor-associated factor-like domain responsible for substrate recognition, a central catalytic domain containing the characteristic cysteine-histidine-aspartic acid triad (Cys223, His464, Asp481), and five C-terminal ubiquitin-like domains that facilitate allosteric activation and substrate binding [1] [8]. The catalytic domain adopts a papain-like fold resembling an open hand with fingers, palm, and thumb subdomains, which undergo conformational changes upon ubiquitin binding to align the catalytic residues for efficient deubiquitination [6] [9].

The enzyme’s substrate spectrum encompasses over 50 proteins, which can be categorized into four primary functional classes:

Table 1: Major Substrate Classes of USP7 and Representative Targets

Functional ClassRepresentative SubstratesBiological Consequences of Deubiquitination
Transcription Factorsp53, FOXO4, β-cateninStabilization of p53; Nuclear exclusion of FOXO4/PTEN
Epigenetic RegulatorsDNMT1, UHRF1, EZH2, MLL5Maintenance of DNA methylation; Histone modification
DNA Repair MachineryRAD18, claspin, CHK1, XPCTranslesion synthesis; Checkpoint activation
Viral OncoproteinsEBNA1 (Epstein-Barr virus), ICP0Viral latency; Immune evasion

This regulatory diversity positions USP7 as a master coordinator of genome stability, epigenetic programming, and stress response pathways. For instance, USP7-mediated deubiquitination of the DNA methyltransferase 1 and ubiquitin-like with plant homeodomain and ring finger domains 1 complex ensures faithful maintenance of DNA methylation patterns during cell division [1] [5]. Similarly, USP7 stabilizes the translesion synthesis polymerase η to facilitate DNA damage bypass [1]. Pathologically, germline mutations or deletions in USP7 are linked to neurodevelopmental disorders including autism spectrum disorder and intellectual disability, with 46 affected individuals identified to date [1] [10]. Conversely, USP7 overexpression is observed across multiple cancer types, where it drives oncogenesis through substrate-specific dysregulation [1] [6].

USP7 as a Molecular Target in Oncogenic Signaling Networks

USP7 functions as a context-dependent oncogene by stabilizing key oncoproteins and repressing tumor suppressor pathways. Its overexpression correlates with advanced tumor grade, metastatic progression, and poor survival in malignancies including glioblastoma, prostate adenocarcinoma, epithelial ovarian cancer, and hematological cancers [1] [3] [6]. The oncogenic activity of USP7 manifests through several interconnected mechanisms:

  • p53-MDM2 Axis Dysregulation: USP7 exhibits dual affinity for both p53 and its E3 ubiquitin ligase murine double minute 2. Under homeostatic conditions, USP7 preferentially binds murine double minute 2, preventing its auto-ubiquitination and enhancing p53 degradation. During DNA damage, post-translational modifications shift USP7 toward p53 stabilization. In tumors, USP7 overexpression promotes murine double minute 2 stabilization, resulting in constitutive p53 inactivation independent of genetic mutation [1] [5] [8].

  • Epigenetic Reprogramming: USP7 stabilizes multiple epigenetic writers and readers, including DNA methyltransferase 1, enhancer of zeste homolog 2, and ubiquitin-like with plant home domain and ring finger domains 1, which collectively silence tumor suppressor genes. In prostate cancer, USP7-mediated stabilization of ubiquitin-like with plant home domain and ring finger domains 1 promotes aberrant CpG island methylation [1] [6].

  • Therapeutic Resistance Pathways: USP7 confers resistance to genotoxic therapies through DNA repair factor stabilization. In cervical carcinoma, USP7 associates with the mediator of DNA damage checkpoint protein 1– meiotic recombination 11 homolog 1–RAD50 double-strand break repair protein–Nijmegen breakage syndrome 1 complex to enhance double-strand break repair fidelity [9]. Similarly, USP7 inhibition sensitizes multiple myeloma cells to bortezomib by disrupting protective endoplasmic reticulum stress responses [3].

Table 2: USP7-Driven Oncogenic Signaling in Selected Malignancies

Cancer TypeUSP7-Regulated Substrate(s)Molecular Consequence
Prostate AdenocarcinomaAndrogen receptor, PTENAndrogen signaling hyperactivation; PTEN nuclear exclusion
Breast CarcinomaEstrogen receptor α, PHF8Estrogen receptor α stabilization; Cyclin A2 overexpression
Colorectal Carcinomaβ-cateninWnt/β-catenin pathway hyperactivation
GlioblastomaMDM2, FOXO4p53 suppression; Chemoresistance

USP7 further enables oncogenic viral infections by stabilizing viral proteins like Epstein-Barr nuclear antigen 1 and infected cell protein 0, which manipulate host cell cycle checkpoints and immune evasion mechanisms [1] [8]. These multifaceted roles establish USP7 as a central node within oncogenic signaling networks that transcends individual genetic alterations.

Rationale for Developing USP7 Inhibitors in Precision Oncology

The development of USP7 inhibitors represents a strategic approach in precision oncology to counteract USP7-dependent oncogenic mechanisms. Three compelling rationales support their therapeutic application:

  • p53 Reactivation in Tumors with Intact Pathway: USP7 inhibitors destabilize murine double minute 2 while simultaneously stabilizing p53, effectively reactivating this tumor suppressor pathway in malignancies retaining wild-type p53. This dual mechanism circumvents limitations of murine double minute 2 monotherapy. In neuroblastoma models with MYCN amplification, USP7 inhibition triggers p53-mediated apoptosis independent of murine double minute 2 status [7]. Preclinical studies demonstrate that USP7 inhibitors induce tumor regression in xenograft models of p53-wild-type acute myeloid leukemia and diffuse large B-cell lymphoma through this mechanism [2] [9].

  • Overcoming Conventional Therapeutic Resistance: USP7 inhibition counteracts resistance to established therapies through substrate-specific effects. In bortezomib-resistant multiple myeloma, USP7 inhibitors overcome resistance by suppressing the endoplasmic reticulum stress-PKR-like endoplasmic reticulum kinase-heat shock factor 1 axis and inducing irreparable DNA damage [3]. Similarly, USP7 inhibition synergizes with poly(ADP-ribose) polymerase inhibitors in breast cancer gene-mutated tumors by exacerbating DNA repair deficiencies and promoting synthetic lethality [7].

  • Immunomodulation in the Tumor Microenvironment: USP7 inhibitors remodel the immunosuppressive tumor microenvironment through non-cell-autonomous effects. USP7 stabilizes forkhead box P3 in regulatory T cells, sustaining their immunosuppressive function. Pharmacological USP7 inhibition reduces regulatory T cell infiltration in tumors while promoting M1 macrophage polarization and cluster of differentiation 8-positive T cell activation [2] [6]. Additionally, USP7 inhibition downregulates programmed death-ligand 1 expression in tumor cells, potentially enhancing responses to immune checkpoint blockade [2].

The emergence of resistance mutations such as USP7 V517F, identified in inhibitor-treated neuroblastoma models, validates USP7 as a therapeutically relevant target [7]. This mutation localizes to the catalytic binding pocket and confers resistance to USP7-797 and FT671 inhibitors through steric hindrance, while sparing activity of the allosteric inhibitor GNE-6640. Such findings underscore the importance of developing next-generation inhibitors targeting alternative structural domains. Compounds like Usp7-IN-3 represent promising candidates within this evolving landscape, designed to achieve enhanced selectivity and potency against both wild-type and mutant USP7 isoforms.

Collectively, these rationales position USP7 inhibitors as versatile tools for precision targeting of tumor-intrinsic pathways and immune evasion mechanisms, with potential applicability across diverse oncological contexts.

Properties

Product Name

Usp7-IN-3

IUPAC Name

3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C29H31F3N6O3

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1

InChI Key

RLPQYKGBXQQARM-JOCHJYFZSA-N

SMILES

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN

Canonical SMILES

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN

Isomeric SMILES

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.